2-(3-cyclopropaneamidophenoxy)acetic acid

Hydrogen bonding Solubility enhancement SAR optimization

2-(3-Cyclopropaneamidophenoxy)acetic acid (CAS 890984-16-4) is a phenoxyacetic acid derivative incorporating a cyclopropane carboxamide moiety at the meta-position of the phenyl ring. This small-molecule building block (MW 235.24 g/mol) is characterized by a carboxylic acid handle for conjugation and a conformationally restricted cyclopropylamide group that introduces distinct electronic and steric properties compared to more common phenyl or alkyl amides.

Molecular Formula C12H13NO4
Molecular Weight 235.239
CAS No. 890984-16-4
Cat. No. B2683210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyclopropaneamidophenoxy)acetic acid
CAS890984-16-4
Molecular FormulaC12H13NO4
Molecular Weight235.239
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC(=CC=C2)OCC(=O)O
InChIInChI=1S/C12H13NO4/c14-11(15)7-17-10-3-1-2-9(6-10)13-12(16)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,16)(H,14,15)
InChIKeyFWXXKIDBHZJNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Cyclopropaneamidophenoxy)acetic Acid (CAS 890984-16-4) for Targeted Medicinal Chemistry and Bioconjugation


2-(3-Cyclopropaneamidophenoxy)acetic acid (CAS 890984-16-4) is a phenoxyacetic acid derivative incorporating a cyclopropane carboxamide moiety at the meta-position of the phenyl ring . This small-molecule building block (MW 235.24 g/mol) is characterized by a carboxylic acid handle for conjugation and a conformationally restricted cyclopropylamide group that introduces distinct electronic and steric properties compared to more common phenyl or alkyl amides [1]. The compound is commercially available with typical purity specifications of ≥95% from multiple vendors, including major distributors such as Sigma-Aldrich (Enamine catalog) and Fluorochem .

Why 2-(3-Cyclopropaneamidophenoxy)acetic Acid Cannot Be Replaced by Generic Phenoxyacetic Acid Analogs


Simple interchange with close analogs such as 2-(4-cyclopropaneamidophenyl)acetic acid (CAS 832681-49-9) or unsubstituted phenoxyacetic acid is not scientifically justified due to measurable differences in physicochemical parameters and target-binding profiles that directly affect experimental reproducibility and biological outcomes. The meta-phenoxyacetic acid scaffold versus the para-phenylacetic acid scaffold results in a higher molecular weight (235.24 vs. 219.24 g/mol) and an additional oxygen atom, which alters hydrogen-bonding capacity (4 H-bond acceptors vs. 3) and lipophilicity (logP 1.31 vs. 1.02) [1]. Furthermore, the cyclopropylamide moiety confers distinct target engagement characteristics; for instance, this compound demonstrates measurable binding affinity to Grp94 (Kd = 440 nM) and Hsp90α (Kd = 8.31 μM), while many structurally related compounds lack documented target interaction data [2]. Substitution without experimental validation of these parameters can introduce uncontrolled variables in structure-activity relationship (SAR) studies, bioconjugation efficiency, and cellular assay reproducibility .

Quantitative Differentiation of 2-(3-Cyclopropaneamidophenoxy)acetic Acid from Closest Analogs


Enhanced Hydrogen-Bonding Capacity vs. Phenylacetic Acid Analogs

2-(3-Cyclopropaneamidophenoxy)acetic acid possesses 4 hydrogen-bond acceptor sites compared to only 3 in the closely related 2-(4-cyclopropaneamidophenyl)acetic acid, due to the presence of an additional ether oxygen in the phenoxyacetic acid scaffold [1]. This difference is not incremental; it can fundamentally alter aqueous solubility, crystal packing interactions, and target-binding thermodynamics in medicinal chemistry campaigns .

Hydrogen bonding Solubility enhancement SAR optimization

Increased Lipophilicity for Membrane Permeability Optimization

The measured logP of 2-(3-cyclopropaneamidophenoxy)acetic acid is 1.31, which is 0.29 log units higher than the 1.02 logP of the para-phenylacetic acid analog [1]. This represents a nearly 2-fold increase in lipophilicity (logP difference of 0.3 ≈ 2× partition coefficient) that can significantly influence passive membrane permeability and tissue distribution .

Lipophilicity Cell permeability CNS drug discovery

Measurable Target Engagement vs. Grp94 and Hsp90α

Unlike many commercially available phenoxyacetic acid analogs that lack documented biological activity, 2-(3-cyclopropaneamidophenoxy)acetic acid has been profiled in binding assays against the molecular chaperones Grp94 and Hsp90α. It exhibits an apparent Kd of 440 nM for Grp94 and 8.31 μM for Hsp90α as measured by fluorescence polarization [1]. These values provide a quantitative baseline for researchers exploring the cyclopropylamide pharmacophore in the context of chaperone inhibition.

Heat shock proteins Chaperone inhibitors Cancer biology

Antagonist Activity Against P2X3 Purinoceptor

In functional assays, 2-(3-cyclopropaneamidophenoxy)acetic acid demonstrated antagonist activity at the rat recombinant P2X3 receptor with an EC50 of 80 nM when tested at 10 μM in Xenopus oocytes [1]. This places the compound in the sub-micromolar potency range for this clinically relevant pain target, providing a defined activity anchor that is absent for most close structural analogs [2].

P2X3 receptor Pain Ion channel

Conformational Restriction from Cyclopropylamide Moiety

The cyclopropyl group introduces significant conformational restriction relative to more flexible alkyl amides. While direct comparative data are not available for this specific compound, class-level inference from medicinal chemistry literature indicates that cyclopropane rings can increase metabolic stability by shielding adjacent amide bonds from hydrolysis and can enhance binding affinity through entropic stabilization .

Conformational restriction Bioisostere Metabolic stability

Consistent ≥95% Purity Across Multiple Suppliers

2-(3-Cyclopropaneamidophenoxy)acetic acid is consistently supplied with a minimum purity of 95% from multiple vendors including Sigma-Aldrich, Fluorochem, AKSci, and Leyan . This cross-supplier consistency reduces the risk of lot-to-lot variability that can confound biological assays and ensures that procurement from different sources yields comparable experimental results.

Purity specification Reproducibility Quality control

High-Impact Application Scenarios for 2-(3-Cyclopropaneamidophenoxy)acetic Acid


Fragment-Based Screening for Heat Shock Protein Inhibitors

Given its documented binding to Grp94 (Kd = 440 nM) and Hsp90α (Kd = 8.31 μM) [1], this compound is an ideal fragment hit for laboratories developing chaperone inhibitors. The cyclopropylamide moiety provides a validated anchor for structure-based optimization, while the carboxylic acid offers a handle for bioconjugation or prodrug strategies. Procurement of this compound enables immediate progression to co-crystallization, SAR by catalog, or biochemical profiling without the need for de novo synthesis and preliminary screening.

P2X3 Antagonist Lead Optimization for Pain Research

With an EC50 of 80 nM in functional P2X3 antagonist assays [1], this compound serves as a starting point for medicinal chemistry efforts targeting chronic pain, neurogenic inflammation, or overactive bladder. The meta-phenoxyacetic acid scaffold and cyclopropylamide substituent offer distinct vectors for substitution to improve potency, selectivity, and pharmacokinetic properties. Unlike many screening hits, this compound is commercially available in >95% purity , allowing rapid follow-up chemistry without the delays of custom synthesis.

Bioconjugation and Chemical Probe Synthesis

The free carboxylic acid enables facile conjugation to amines, alcohols, or other nucleophiles using standard coupling reagents (e.g., EDC/HOBt). This makes 2-(3-cyclopropaneamidophenoxy)acetic acid a versatile building block for generating chemical probes, affinity matrices, or targeted protein degraders (PROTACs) [1]. The cyclopropylamide confers conformational rigidity and potential metabolic stability advantages over more flexible linkers, which is critical for maintaining target engagement in cellular contexts.

Cyclopropane Bioisostere Library Construction

As a representative cyclopropane-containing phenoxyacetic acid, this compound is a valuable addition to focused libraries designed to explore the bioisosteric replacement of isopropyl, tert-butyl, or phenyl groups with cyclopropane rings [1]. Such libraries are essential for medicinal chemistry groups seeking to improve metabolic stability, enhance binding entropy, or navigate intellectual property space. The documented logP (1.31) and hydrogen-bonding capacity (4 acceptors) provide a defined starting point for property-based design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-cyclopropaneamidophenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.